2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione
Description
Properties
CAS No. |
651049-46-6 |
|---|---|
Molecular Formula |
C6H6N4O2S2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
2,6-bis(sulfanylidene)-1,4a,5,8a-tetrahydropyrimido[5,4-d]pyrimidine-4,8-dione |
InChI |
InChI=1S/C6H6N4O2S2/c11-3-1-2(8-6(14)9-3)4(12)10-5(13)7-1/h1-2H,(H2,7,10,12,13)(H2,8,9,11,14) |
InChI Key |
JWGFVWOHEZYPAZ-UHFFFAOYSA-N |
Canonical SMILES |
C12C(C(=O)NC(=S)N1)NC(=S)NC2=O |
Origin of Product |
United States |
Preparation Methods
Traditional Synthetic Routes
Traditional synthetic approaches often employ multi-step reactions involving starting materials such as uracil derivatives. These methods can include:
Condensation Reactions: Utilizing uracil as a precursor, condensation reactions with thioketones or thioamides are common. The reaction conditions typically involve heating and the presence of catalysts to promote cyclization.
Cyclization Techniques: Cyclization can be achieved through various methods including microwave-assisted synthesis which enhances reaction rates and yields.
Modern Synthetic Approaches
Recent advancements in synthetic methodologies have introduced more efficient routes:
One-Pot Multi-Component Reactions (MCRs): MCRs allow for the simultaneous formation of multiple bonds in a single reaction vessel, significantly reducing the time and resources needed for synthesis. For example, combining uracil derivatives with appropriate thioketones and aldehydes in one reaction step has shown promising results.
Green Chemistry Techniques: Utilizing environmentally friendly solvents and reagents has become a focus in modern synthesis. For instance, reactions conducted in water or using bio-based solvents have been explored to reduce environmental impact while maintaining yield.
Comparative Analysis of Preparation Methods
The following table summarizes various preparation methods for 2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione, highlighting their advantages and disadvantages.
| Method | Advantages | Disadvantages |
|---|---|---|
| Traditional Synthesis | Established protocols; readily available reagents | Often lengthy; lower yields; multiple steps required |
| Microwave-Assisted Synthesis | Faster reaction times; higher yields | Requires specialized equipment; potential scalability issues |
| One-Pot Multi-Component Reactions | Simplifies synthesis; reduces waste; high efficiency | May require optimization for specific substrates |
| Green Chemistry Approaches | Environmentally friendly; reduced toxic waste | May not be applicable for all compounds |
Research Findings
Recent studies have focused on optimizing the conditions for synthesizing 2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione:
Yield Improvement: Research indicates that modifying reaction conditions such as temperature and solvent can significantly improve yields. For example, using a solvent mixture of water and ethanol has been shown to enhance solubility and reactivity.
Purity Enhancement: Techniques such as recrystallization and chromatography are employed post-synthesis to achieve higher purity levels of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, particularly at positions adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to cell death .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 2,6- and 4,8-positions of pyrimidopyrimidines are critical for modulating electronic and steric properties. Below is a comparative analysis of key analogues:
Key Observations :
- Sulfanylidene vs.
- Dione vs. Amino Groups: The dione moieties may introduce hydrogen-bonding interactions distinct from the amino or morpholine groups in analogues, affecting target binding .
Biological Activity
2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione is a bicyclic compound classified under pyrimido[5,4-d]pyrimidines. Its unique structure and the presence of sulfur atoms suggest potential biological activities that are being explored in various research contexts.
| Property | Value |
|---|---|
| CAS No. | 651049-46-6 |
| Molecular Formula | C6H6N4O2S2 |
| Molecular Weight | 230.3 g/mol |
| IUPAC Name | 2,6-bis(sulfanylidene)-1,4a,5,8a-tetrahydropyrimido[5,4-d]pyrimidine-4,8-dione |
| InChI Key | JWGFVWOHEZYPAZ-UHFFFAOYSA-N |
The biological activity of 2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione is primarily attributed to its interaction with specific molecular targets involved in cell proliferation. Preliminary studies suggest that this compound may inhibit key enzymes that facilitate cancer cell growth. The binding affinity to these enzymes could lead to significant cytotoxic effects on tumor cells.
Antitumor Activity
Recent studies have evaluated the antitumor potential of related compounds within the same chemical class. For instance, a study on benzimidazole derivatives demonstrated notable antitumor activity against various human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays. Although specific data for 2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione is limited, its structural similarities suggest it may exhibit comparable effects.
Table: Comparative Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| Compound 6 | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| Compound 8 | NCI-H358 | 6.75 ± 0.19 | 9.31 ± 0.78 |
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been investigated. Studies indicate that compounds with a pyrimidine core can exhibit activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
- Anticancer Studies : A study focusing on the synthesis of pyrimidine derivatives highlighted their potential as antitumor agents through various in vitro assays indicating significant cytotoxicity against cancer cells while also affecting normal fibroblasts.
- Antimicrobial Testing : Research has shown that derivatives similar to our compound exhibit broad-spectrum antimicrobial activity, suggesting that modifications to the pyrimidine structure could enhance efficacy.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have indicated that substitutions at specific positions can significantly alter biological activity, emphasizing the importance of molecular design in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
